molecular formula C11H7F3O3 B7775299 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 82747-40-8

7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No. B7775299
CAS RN: 82747-40-8
M. Wt: 244.17 g/mol
InChI Key: LMPLCARGCBBRAW-UHFFFAOYSA-N
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Patent
US05356929

Procedure details

A slurry of 2-methylresorcinol (12.4 g, 0.100 mole) and ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.100 mole) was added slowly to 100 ml of ice cold sulfuric acid with vigorous stirring. After completion of addition, the solution was allowed to warm to room temperature and was subsequently stirred for 24 hours. The reaction mixture was then slowly added to 500 ml of ice water (300 g ice and 200 ml water) with vigorous stirring. The desired product precipitated from the solution as a light pink solid. The solid was then isolated by vacuum filtration, transferred to a 500 ml beaker, 200 ml of water was added to achieve a slurry and the pH was adjusted to 6 with sodium bicarbonate. The solid was then filtered and recrystallized from ethanol-water to yield 19.5 g (80%) of the desired product. The melting point of the product was 197°-198 ° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].[F:10][C:11]([F:21])([F:20])[C:12](=O)[CH2:13][C:14](OCC)=[O:15].C(=O)(O)[O-].[Na+]>O>[F:10][C:11]([F:21])([F:20])[C:12]1[C:5]2[C:3](=[C:2]([CH3:1])[C:8]([OH:9])=[CH:7][CH:6]=2)[O:4][C:14](=[O:15])[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Name
Quantity
18.4 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was subsequently stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
The desired product precipitated from the solution as a light pink solid
CUSTOM
Type
CUSTOM
Details
The solid was then isolated by vacuum filtration
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C1=CC(OC2=C(C(=CC=C12)O)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.